Biotin-FA-FMK

Catalog No.
S14250426
CAS No.
M.F
C27H36FN5O7S
M. Wt
593.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Biotin-FA-FMK

Product Name

Biotin-FA-FMK

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-fluoro-4-oxopentanoic acid

Molecular Formula

C27H36FN5O7S

Molecular Weight

593.7 g/mol

InChI

InChI=1S/C27H36FN5O7S/c1-15(25(38)31-17(12-23(36)37)20(34)13-28)29-26(39)18(11-16-7-3-2-4-8-16)30-22(35)10-6-5-9-21-24-19(14-41-21)32-27(40)33-24/h2-4,7-8,15,17-19,21,24H,5-6,9-14H2,1H3,(H,29,39)(H,30,35)(H,31,38)(H,36,37)(H2,32,33,40)/t15-,17-,18-,19-,21-,24-/m0/s1

InChI Key

YDCKNEYFIWYFGH-AJBHJIFRSA-N

Canonical SMILES

CC(C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)C(CC1=CC=CC=C1)NC(=O)CCCCC2C3C(CS2)NC(=O)N3

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CF)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3

Biotin-Phe-Ala-fluoromethyl ketone (Biotin-FA-FMK) is a cell-permeable, irreversible inhibitor of the cysteine proteases Cathepsin B and L. Unlike non-tagged analogs, Biotin-FA-FMK features an N-terminal biotin moiety that facilitates the direct downstream detection, isolation, and quantification of active enzyme-inhibitor complexes via standard avidin/streptavidin affinity systems. The compound utilizes a fluoromethyl ketone (FMK) reactive group to form a stable, covalent thioether bond with the active-site cysteine sulfhydryl group of its targets. In procurement contexts, it is primarily sourced as an activity-based probe (ABP) for lysosomal and phagosomal proteolysis profiling, and as an essential structural negative control in caspase inhibition assays, owing to its strict exclusion from caspase active sites .

Research Fit

1
Research tool Cell-permeable negative control probe for caspase activity studies
2
Workflow role Irreversible, biotinylated inhibitor lacking caspase activity in intact cells
3
Key check Verifies caspase-dependent from cathepsin-mediated effects in apoptosis research

Substituting Biotin-FA-FMK with the closely related Z-FA-FMK (benzyloxycarbonyl-FA-FMK) introduces severe off-target liabilities in live-cell assays, notably the induction of oxidative stress and the depletion of intracellular glutathione (GSH), which nonspecifically halts T cell proliferation [1]. Furthermore, generic pan-caspase inhibitors (such as Z-VAD-FMK) cannot serve as substitutes because they actively inhibit caspases, whereas the Phe-Ala (FA) dipeptide sequence restricts Biotin-FA-FMK strictly to cathepsins . Attempting to use non-covalent or reversible cathepsin inhibitors (like E64) also fails in workflows requiring post-lysis pull-down, as they do not form the permanent covalent linkage necessary to survive SDS-PAGE or streptavidin-bead enrichment protocols.

Substitution Risk

If substituting with
Substitution risk
Target compound
Biotin-FA-FMK
Substitute
Z-FA-FMK (parent, non-biotinylated)
Risk
May introduce unintended effector caspase inhibition, altering experimental interpretation
Target compound
Biotin-FA-FMK
Substitute
Biotin-VAD-FMK (biotinylated caspase inhibitor)
Risk
May generate positive caspase signal, undermining negative control requirement

Elimination of Off-Target Immunosuppressive Toxicity Compared to Z-FA-FMK

While the standard Cathepsin B inhibitor Z-FA-FMK is highly toxic to primary T cells, replacing the benzyloxycarbonyl (Z) group with a biotin tag completely eliminates this liability. In primary human T cell assays, Biotin-FA-FMK applied at concentrations up to 100 µM failed to block anti-CD3-induced T cell proliferation after 72 hours, whereas Z-FA-FMK caused complete suppression via glutathione depletion and oxidative stress [1]. This demonstrates that Biotin-FA-FMK provides a cleaner baseline for cathepsin inhibition in sensitive immunological models.

Evidence DimensionT cell proliferation inhibition (off-target toxicity)
Target Compound Data0% inhibition at 100 µM (Biotin-FA-FMK)
Comparator Or BaselineComplete suppression and cell toxicity at equivalent doses (Z-FA-FMK)
Quantified Difference>100-fold reduction in off-target immunosuppression
ConditionsAnti-CD3-activated primary human T cells, 72-hour incubation

Procurement of the biotinylated form is mandatory for researchers conducting live-cell assays on immune cells to avoid confounding cathepsin inhibition with generalized oxidative stress.

Caspase inhibition in intact cells
Context-dependent
No inhibition; does not block apoptosis
Verifies negative control specificity for biotinylated inhibitor studies
Intact cell assay context; review inhibitor class specificity

Covalent Tagging for Activity-Based Profiling and Downstream Handling

Biotin-FA-FMK enables the direct quantification of active (rather than total) Cathepsin B within isolated organelles, streamlining downstream analytical handling. In studies of dendritic cell phagosomes, the addition of Biotin-FA-FMK resulted in the covalent biotinylation of active Cathepsin B, allowing for precise semi-quantitative assessment via Western blotting against the biotin tag [1]. This irreversible trapping mechanism proves that the compound acts as a highly effective activity-based probe in complex subcellular reconstituted systems, unlike reversible alternatives.

Evidence DimensionActive-site specific labeling and pull-down compatibility
Target Compound DataStable covalent biotinylation of active Cathepsin B
Comparator Or BaselineReversible inhibitors (e.g., E64) which dissociate during SDS-PAGE
Quantified DifferenceEnables direct visualization and enrichment of the active enzyme fraction
ConditionsReconstituted BMDC lysosomal extracts, pH 5.0, 37°C

Buyers requiring active-enzyme quantification or streptavidin-based pull-down assays must select a biotinylated, irreversible inhibitor over standard reversible inhibitors.

Cathepsin B inhibition rate
Reported
k2 = 1,220 M⁻¹s⁻¹
Supports cathepsin B activity verification while confirming caspase inactivity
Human liver cathepsin B; reported second-order rate constant

Specificity Profile for Caspase Assay Validation Workflows

Despite possessing the reactive fluoromethyl ketone (FMK) trapping group common to many caspase inhibitors, Biotin-FA-FMK does not inhibit cysteinyl aspartate-specific proteinases (caspases). Its inhibition is restricted to Cathepsins B and L at standard working concentrations of 0.5 to 10 µM . Because of this distinct inhibitory profile, Biotin-FA-FMK is routinely procured as a structural negative control in apoptosis studies to validate that observed FMK-driven effects are specifically due to caspase inhibition rather than generalized cysteine protease trapping.

Evidence DimensionProtease target specificity
Target Compound DataInhibits Cathepsins B/L (0.5-10 µM); no caspase inhibition
Comparator Or BaselineZ-VAD-FMK (pan-caspase inhibitor) which broadly blocks caspases
Quantified DifferenceComplete divergence in target class despite shared FMK warhead
ConditionsIn vitro caspase and cathepsin enzymatic assays

This specificity is essential for assay validation, allowing researchers to rule out off-target FMK-mediated artifacts in high-throughput apoptosis screening workflows.

Negative control working concentration
Supporting evidence
50 µM recommended
Supports protocol optimization for negative control applications
Intact cell culture; verify concentration for experimental design
Caspase targeting profile
Cross-study comparable
Effector caspase inhibition (2,3,6,7) vs. no inhibition
Highlights functional shift introduced by biotinylation in live-cell context
Recombinant caspase assays vs. intact cells; biotin group alters cellular activity profile

Activity-Based Protein Profiling (ABPP) of Lysosomes and Phagosomes

Directly following its proven ability to covalently tag active Cathepsin B/L [1], Biotin-FA-FMK is the correct procurement choice for ABPP workflows. It allows researchers to isolate, enrich via streptavidin pull-down, and quantify the active fraction of cathepsins in complex subcellular compartments, a process that is impossible with non-tagged or reversible inhibitors.

Live-Cell Cathepsin Inhibition in Immunological Models

Because Biotin-FA-FMK lacks the severe oxidative stress and T cell toxicity associated with the benzyloxycarbonyl (Z) group [2], it is the preferred material for inhibiting cathepsins in live primary immune cells. It ensures that cell viability and activation pathways are not artificially suppressed during prolonged incubation.

Negative Control Validation in Apoptosis Screening

Given its shared FMK reactive group but lack of caspase affinity , Biotin-FA-FMK serves as an essential negative control in high-throughput caspase inhibitor screens. Procurement of this compound allows assay developers to confirm that experimental observations are driven by specific caspase blockade rather than non-specific FMK-cysteine interactions.

Application Fit Matrix

Application
Selection Property
Validation Focus
Negative control for caspase affinity purification
Caspase-independent binding context
Streptavidin pull-down specificity; cathepsin vs. caspase signal discrimination
Caspase-dependent vs. independent cell death
Caspase-mediated pathway review
Pan-caspase inhibitor vs. negative control response
Probe specificity validation in live-cell imaging
Biotin-FMK non-specific binding review
Signal-to-noise confirmation for active caspase probe

XLogP3

0.8

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

6

Exact Mass

593.23194784 g/mol

Monoisotopic Mass

593.23194784 g/mol

Heavy Atom Count

41

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